Home > Products > Screening Compounds P81743 > NS35 protein, rotavirus
NS35 protein, rotavirus - 138414-65-0

NS35 protein, rotavirus

Catalog Number: EVT-1520786
CAS Number: 138414-65-0
Molecular Formula: C9H13N3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rotaviruses belong to the family Reoviridae and are classified into several groups based on their genomic properties. The primary classification system is based on the molecular characteristics of two outer layer proteins, VP7 and VP4, as well as the middle layer protein, VP6. The rotavirus genome consists of 11 segments of double-stranded RNA, encoding a total of 12 proteins, including NS35 . The NS35 protein itself is classified as a non-structural protein due to its role in viral replication rather than structural functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of the NS35 protein occurs within infected host cells during the viral replication cycle. Following infection, rotavirus utilizes its RNA-dependent RNA polymerase to transcribe its segmented RNA genome into messenger RNA. The resulting mRNA is then translated into proteins, including NS35, using the host's ribosomal machinery.

The synthesis process can be detailed as follows:

  1. Viral Entry: The rotavirus enters host cells through receptor-mediated endocytosis.
  2. Transcription: Inside the cytoplasm, the viral polymerase synthesizes mRNA from the double-stranded RNA segments.
  3. Translation: The mRNA for NS35 is translated into protein using host ribosomes.

The NS35 protein forms multimers (10S) and interacts with other viral proteins, such as NSP5, to facilitate genome replication and packaging .

Molecular Structure Analysis

Structure and Data

The molecular structure of the NS35 protein has been studied extensively. It possesses a basic nature due to its amino acid composition, which contributes to its RNA-binding capabilities. Structural studies have shown that NS35 can form oligomers that are essential for its function in viral replication .

Key structural features include:

  • Oligomerization: Forms multimers that are crucial for interaction with viral RNA polymerase.
  • RNA-binding Domain: Contains specific motifs that allow binding to viral RNA, facilitating genome replication.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving NS35 are related to its interaction with viral RNA during replication. As an RNA-binding protein, it stabilizes RNA structures necessary for transcription and packaging.

  1. Binding Reaction: NS35 binds to viral RNA segments, preventing degradation by host cellular mechanisms.
  2. Complex Formation: It forms complexes with other non-structural proteins like NSP5, enhancing the efficiency of viral replication.

These interactions are critical for maintaining the integrity of the viral genome during replication cycles.

Mechanism of Action

Process and Data

The mechanism of action of NS35 involves several steps crucial for successful rotavirus infection:

  1. Genome Replication: NS35 binds to double-stranded RNA segments within viroplasms (viral factories) formed in infected cells.
  2. Facilitation of Transcription: By interacting with RNA polymerase and other non-structural proteins, NS35 enhances the transcription of mRNA from dsRNA templates.
  3. Assembly of Viral Particles: It plays a role in packaging newly synthesized viral genomes into nascent virions.

Data indicate that without effective functioning of NS35, rotavirus replication is significantly impaired .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NS35 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Basic pH due to a high proportion of basic amino acids.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties contribute to its functionality as an essential component in rotavirus biology.

Applications

Scientific Uses

Research on NS35 has significant implications in virology and vaccine development:

  • Vaccine Development: Understanding NS35's role can aid in developing vaccines against rotavirus by targeting specific interactions within the virus's life cycle.
  • Therapeutic Targets: Identifying inhibitors that disrupt NS35's function could lead to antiviral therapies aimed at controlling rotavirus infections.
Introduction to Rotavirus NS35 Protein

Rotavirus, a member of the Reoviridae family, possesses a segmented double-stranded RNA (dsRNA) genome enclosed within a triple-layered icosahedral capsid. Among its nonstructural proteins, NS35 (NSP2) stands out as a critical multifunctional component essential for viral replication. This RNA-binding protein plays indispensable roles in viral genome replication, viroplasm formation, and packaging processes. Its significance extends beyond rotavirus biology, serving as a model for understanding the replication mechanisms of segmented RNA viruses [1] [5].

Historical Discovery and Nomenclature of NS35 (NSP2)

The discovery of NS35 emerged from early biochemical characterizations of rotavirus proteins in the 1980s-1990s. Initially designated NS35 based on its apparent molecular weight (approximately 35 kDa) observed in SDS-PAGE gels, this protein was later recognized as the product of genome segment 8 and systematically renamed NSP2 (Non-Structural Protein 2) in accordance with the standardized rotavirus nomenclature [1] [5]. Comparative sequencing studies in 1993 revealed that NS35 genes from mammalian rotaviruses (Wa, DS-1, SA11, NCDV) exhibited remarkable conservation (>83% amino acid identity), while the avian rotavirus Ty-1 strain showed significant divergence (52-57% identity), suggesting early evolutionary divergence between mammalian and avian rotaviruses [5]. A defining structural feature discovered during this period was the presence of a disulfide bond located in the amino-terminal half of the protein, which may contribute to its functional stability [5].

Table 1: Key Historical Milestones in NS35/NSP2 Research

YearDiscoverySignificanceReference Strains
1980sIdentification as 35 kDa proteinInitial biochemical characterizationSA11, Wa
1993Gene 8 product sequencingRevealed high conservation in mammalian strains (≥83% aa identity)Wa, DS-1, SA11, NCDV
1993Avian vs. mammalian divergenceDemonstrated 52-57% aa identity with avian Ty-1 strainTurkey Ty-1
1995RNA-binding activity confirmationEstablished functional role in replicationSA11
1999Octameric structure determinationExplained NTPase activity and viroplasm formationVarious

Genomic Context: Gene 8 Encoding and Segmented dsRNA Genome Organization

Rotavirus possesses a segmented dsRNA genome consisting of 11 distinct RNA molecules, each encoding one primary viral protein (except gene 11, which encodes both NSP5 and NSP6). Gene segment 8 exclusively encodes NS35/NSP2, with mammalian strains typically containing 1,058-1,059 nucleotide sequences that translate into a 317 amino acid protein [1] [5] [8]. The genomic organization reveals two highly conserved non-coding regions critical for function:

  • 5' Conserved Region: A 75-base sequence encompassing the 35-base 5'-noncoding region and the initial 30 bases of the NS35 open reading frame. Computer modeling predicts this region folds into a stem double-loop structure, potentially serving as a packaging signal for the assortment of NS35 mRNA into replicase particles [5].
  • 3' Conserved Region: A 28-base sequence in the 3'-noncoding region that likely contributes to replication efficiency [5].

The NS35 mRNA, like all rotavirus transcripts, lacks a 3' poly-A tail but contains the conserved 3' consensus sequence (3'CS: UGUGACC) for group A strains. This sequence is bound by NSP3 to enhance translation and also serves as a recognition element for the viral polymerase VP1 during genome replication [2] [8]. The genomic dsRNA segments remain within the virion core throughout the viral life cycle, with transcription occurring within intact core particles, releasing (+)RNAs into the cytoplasm to serve dual roles as translation templates and genome precursors [8] [10].

Evolutionary Significance in Reoviridae Family

Within the Reoviridae family, NS35/NSP2 exhibits distinct genotype diversity that provides insights into rotavirus evolution and host adaptation. Based on nucleotide identity cutoff values established through comprehensive phylogenetic analyses, NSP2 is classified into 14 distinct genotypes (designated as Nx, where x is the genotype number), with a cutoff value of 79% nucleotide identity distinguishing genotypes [1] [6]. Human rotaviruses predominantly cluster into two major evolutionary lineages with distinct genomic constellations:

  • Wa-like Genogroup (N1 genotype): Characterized by the N1 genotype of NSP2, this lineage shares evolutionary origins with porcine rotaviruses. The NSP2 in these strains shows >95% nucleotide identity within the genogroup [1] [6].
  • DS-1-like Genogroup (N2 genotype): Characterized by the N2 genotype of NSP2, this lineage shares close evolutionary ties with bovine rotaviruses, suggesting past interspecies transmission events [1] [6].

Surveillance data from Vellore, India (2002-2017) revealed that Wa-like strains (N1) constituted the predominant NSP2 genotype in human infections (93% of G1P[8], 100% of G12P[8]), while DS-1-like strains (N2) dominated in G2P[4] infections (96%) [6]. This conservation within genogroups suggests strong evolutionary constraints on NSP2 function. The functional conservation of NSP2 across Reoviridae is evident in its structural and enzymatic roles, though specific mechanisms vary. For example:

  • Rotavirus NSP2 forms octameric structures functioning as NTPases and RNA chaperones.
  • Orthoreovirus μNS and bluetongue virus NS2, while not sequence homologs, similarly form inclusion bodies and possess nucleic acid binding properties [8] [10].

Table 2: NSP2 (NS35) Genotypes in Human Rotavirus Strains

GenogroupNSP2 GenotypeHost OriginCommon G-P CombinationsPrevalence in HumansAA Identity Within Group
Wa-likeN1PorcineG1P[8], G3P[8], G4P[8], G9P[8], G12P[8]~90% (Global)>95%
DS-1-likeN2BovineG2P[4]~8% (Global)>93%
AU-1-likeN3FelineG3P[9]Rare>90%

The sequence divergence between NSP2 from mammalian and avian rotaviruses (e.g., turkey Ty-1 strain) exceeds 40% at the amino acid level, indicating deep evolutionary separation. Despite this divergence, all NSP2 orthologs retain a conserved basic domain (residues 205-241) that serves as the RNA-binding domain, highlighting its indispensable functional role [1] [5]. This domain is rich in arginine and lysine residues that facilitate interactions with the phosphate backbone of RNA molecules. Reassortment events occasionally introduce non-classical NSP2 genotypes into human strains, such as the rare N4 genotype detected in some Indian G9P[4] strains, illustrating ongoing evolution through genomic segment exchange [6].

Properties

CAS Number

138414-65-0

Product Name

NS35 protein, rotavirus

Molecular Formula

C9H13N3S

Synonyms

NS35 protein, rotavirus

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.